molecular formula C19H21N3O3S B2503200 1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380870-75-7

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2503200
CAS No.: 380870-75-7
M. Wt: 371.46
InChI Key: AYANXDOUVHIXID-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Cambridge ID 6659034, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons to store these neurotransmitters until needed for release during neurotransmission .

Mode of Action

Cambridge ID 6659034 acts as an inhibitor of VMAT2 . By inhibiting VMAT2, the compound reduces dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .

Biochemical Pathways

The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound diminishes the overstimulation of D2 receptors in the indirect pathway . This results in stronger “stop” signals and weaker “go” signals, thus having robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .

Pharmacokinetics

As a vmat2 inhibitor, it is expected to have a significant impact on the bioavailability of dopamine, norepinephrine, serotonin, and histamine by reducing their storage and release .

Result of Action

The molecular and cellular effects of Cambridge ID 6659034’s action primarily involve the modulation of dopamine neurotransmission . By inhibiting VMAT2, the compound reduces dopamine storage and release, leading to less overstimulation of D2 receptors in the motor striatum . This results in a reduction of the abnormal involuntary hyperkinetic movements associated with conditions like tardive dyskinesia .

Action Environment

The action, efficacy, and stability of Cambridge ID 6659034 are likely influenced by various environmental factors.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-21(2)9-5-10-22-16(13-6-3-8-20-12-13)15(18(24)19(22)25)17(23)14-7-4-11-26-14/h3-4,6-8,11-12,16,24H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYANXDOUVHIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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